molecular formula C14H8ClF2N3 B2756763 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine CAS No. 477856-36-3

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine

Cat. No.: B2756763
CAS No.: 477856-36-3
M. Wt: 291.69
InChI Key: ZSPASXIKRLFCDO-UHFFFAOYSA-N
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Scientific Research Applications

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine has numerous scientific research applications:

Mechanism of Action

While the specific mechanism of action for 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is not mentioned in the search results, quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities . These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities .

Future Directions

Quinazoline derivatives, including 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine, continue to attract the interest of medicinal chemists due to their diverse biological activities . Future research will likely focus on the design and synthesis of new quinazoline-based compounds as potential drugs, particularly for anticancer potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3/c15-8-4-5-9-12(6-8)18-7-19-14(9)20-13-10(16)2-1-3-11(13)17/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPASXIKRLFCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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